molecular formula C23H29N3O3 B12236444 1-(4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine

1-(4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine

Cat. No.: B12236444
M. Wt: 395.5 g/mol
InChI Key: HWZGWMLHLVIPRZ-UHFFFAOYSA-N
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Description

1-(4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives.

    Coupling Reactions: The benzofuran and piperidine moieties are coupled using a suitable linker, such as but-2-yne, under palladium-catalyzed cross-coupling conditions.

    Piperazine Ring Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen functionalities.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce double or triple bonds within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in alkanes or alkenes.

Scientific Research Applications

1-(4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzyme active sites or receptor binding pockets, while the piperidine and piperazine rings can modulate the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Benzofuran-2-carbonyl)piperidine: Shares the benzofuran and piperidine moieties but lacks the piperazine ring.

    4-Methylpiperazine derivatives: Compounds with similar piperazine structures but different substituents.

Uniqueness

1-(4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is unique due to its combination of three distinct moieties: benzofuran, piperidine, and piperazine. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

1-benzofuran-2-yl-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone

InChI

InChI=1S/C23H29N3O3/c1-24-13-15-25(16-14-24)10-4-5-17-28-20-8-11-26(12-9-20)23(27)22-18-19-6-2-3-7-21(19)29-22/h2-3,6-7,18,20H,8-17H2,1H3

InChI Key

HWZGWMLHLVIPRZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC#CCOC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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